Cas no 2117619-05-1 (1H-Pyrido[3',4':4,5]pyrrolo[1,2,3-de]quinoxalin-2(3H)-one, 6b,7,8,9,10,10a-hexahydro-, (6bR,10aS)-)
![1H-Pyrido[3',4':4,5]pyrrolo[1,2,3-de]quinoxalin-2(3H)-one, 6b,7,8,9,10,10a-hexahydro-, (6bR,10aS)- structure](https://www.kuujia.com/scimg/cas/2117619-05-1x500.png)
1H-Pyrido[3',4':4,5]pyrrolo[1,2,3-de]quinoxalin-2(3H)-one, 6b,7,8,9,10,10a-hexahydro-, (6bR,10aS)- Chemical and Physical Properties
Names and Identifiers
-
- 1H-Pyrido[3',4':4,5]pyrrolo[1,2,3-de]quinoxalin-2(3H)-one, 6b,7,8,9,10,10a-hexahydro-, (6bR,10aS)-
-
- Inchi: 1S/C13H15N3O/c17-12-7-16-11-4-5-14-6-9(11)8-2-1-3-10(15-12)13(8)16/h1-3,9,11,14H,4-7H2,(H,15,17)/t9-,11-/m0/s1
- InChI Key: AXAIIQDWKAKAKR-ONGXEEELSA-N
- SMILES: N1C2=C3C([C@]4([H])CNCC[C@]4([H])N3CC1=O)=CC=C2
1H-Pyrido[3',4':4,5]pyrrolo[1,2,3-de]quinoxalin-2(3H)-one, 6b,7,8,9,10,10a-hexahydro-, (6bR,10aS)- Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Chemenu | CM482879-100g |
1H-Pyrido[3',4'4,5]pyrrolo[1,2,3-de]quinoxalin-2(3H)-one, 6b,7,8,9,10,10a-hexahydro-, (6bR,10aS)- |
2117619-05-1 | 95%+ | 100g |
$3464 | 2023-03-10 | |
Chemenu | CM482879-50g |
1H-Pyrido[3',4'4,5]pyrrolo[1,2,3-de]quinoxalin-2(3H)-one, 6b,7,8,9,10,10a-hexahydro-, (6bR,10aS)- |
2117619-05-1 | 95%+ | 50g |
$2163 | 2023-03-10 | |
Chemenu | CM482879-1000g |
1H-Pyrido[3',4'4,5]pyrrolo[1,2,3-de]quinoxalin-2(3H)-one, 6b,7,8,9,10,10a-hexahydro-, (6bR,10aS)- |
2117619-05-1 | 95%+ | 1000g |
$13846 | 2023-03-10 |
1H-Pyrido[3',4':4,5]pyrrolo[1,2,3-de]quinoxalin-2(3H)-one, 6b,7,8,9,10,10a-hexahydro-, (6bR,10aS)- Related Literature
-
Bin Liu,Yan-Yan Jia,Jin Jin,Xue-Mei Liu,Dan Wang,Gang-Lin Xue Dalton Trans., 2013,42, 10208-10213
-
Jonas Van Rie,Wim Thielemans Nanoscale, 2017,9, 8525-8554
-
4. Branched dimerization of Tat peptide improves permeability to HeLa and hippocampal neuronal cells†I. Abrrey Monreal,Qian Liu,Katherine Tyson,Tyler Bland,Doralyn S. Dalisay,Erin V. Adams,Gary A. Wayman,Hector C. Aguilar,Jonel P. Saludes Chem. Commun., 2015,51, 5463-5466
-
Irene Anton-Sales,Anna Laromaine,Anna Roig Biomater. Sci., 2020,8, 2921-2930
Additional information on 1H-Pyrido[3',4':4,5]pyrrolo[1,2,3-de]quinoxalin-2(3H)-one, 6b,7,8,9,10,10a-hexahydro-, (6bR,10aS)-
Introduction to 1H-Pyrido[3',4':4,5]pyrrolo[1,2,3-de]quinoxalin-2(3H)-one, 6b,7,8,9,10,10a-hexahydro-, (6bR,10aS) and Its Significance in Modern Chemical Research
The compound with the CAS number 2117619-05-1, specifically 1H-Pyrido[3',4':4,5]pyrrolo[1,2,3-de]quinoxalin-2(3H)-one, 6b,7,8,9,10,10a-hexahydro-, (6bR,10aS), represents a fascinating molecule in the realm of chemical biology and pharmaceutical innovation. This compound belongs to a structurally complex class of heterocyclic molecules that have garnered significant attention due to their potential biological activities and mechanistic insights into various biochemical pathways.
At the core of its structure lies a fused system of pyrido and quinoxaline rings, which are known for their versatility in drug design. The specific substitution pattern and stereochemistry of this molecule, particularly the (6bR,10aS) configuration, play a crucial role in determining its interaction with biological targets. This stereochemical specificity is a hallmark of many successful pharmaceuticals and underscores the importance of precise structural control in medicinal chemistry.
Recent advancements in computational chemistry and molecular modeling have allowed researchers to delve deeper into the structural and functional properties of such complex molecules. The hexahydro moiety in the name indicates the presence of a six-membered saturated ring system, which can influence the compound's solubility, metabolic stability, and overall pharmacokinetic profile. These factors are critical considerations in the development of novel therapeutic agents.
In the context of current research, compounds like 1H-Pyrido[3',4':4,5]pyrrolo[1,2,3-de]quinoxalin-2(3H)-one, 6b,7,8,9,10,10a-hexahydro-, (6bR,10aS) have been explored for their potential roles in modulating enzyme activity and cellular signaling pathways. For instance, studies have suggested that such molecules may interact with enzymes involved in cancer metabolism or inflammatory responses. The ability to fine-tune these interactions through structural modifications offers a promising avenue for developing targeted therapies.
The synthesis of this compound presents a significant challenge due to its intricate architecture. Traditional synthetic routes often involve multi-step sequences with careful control over reaction conditions to achieve high yields and enantiomeric purity. Advances in synthetic methodologies, such as transition-metal-catalyzed reactions and asymmetric synthesis techniques, have greatly enhanced the efficiency and scalability of producing complex heterocycles like this one.
One particularly intriguing aspect of this molecule is its potential application in the field of kinase inhibition. Kinases are enzymes that play pivotal roles in cell signaling and are often implicated in various diseases. The pyridoquinoxaline scaffold is known to exhibit kinase inhibitory activity, making it an attractive scaffold for drug discovery. By leveraging structure-activity relationship (SAR) studies, researchers can systematically modify different regions of the molecule to optimize its potency and selectivity against specific kinases.
The stereochemical configuration at the (6bR,10aS) positions is particularly noteworthy because it influences how the molecule binds to its target protein. This has been highlighted in recent crystallographic studies where the binding modes of similar compounds have been elucidated at high resolution. These insights not only help in rationalizing the biological activity but also guide future modifications to enhance therapeutic efficacy.
Another area where this compound has shown promise is in the development of probes for biochemical assays. By designing derivatives that can covalently label target proteins or enzymes, researchers can gain deeper insights into biological mechanisms. Such probes are invaluable tools for understanding disease pathways and identifying new therapeutic targets.
The pharmacokinetic properties of 1H-Pyrido[3',4':4,5]pyrrolo[1,2,3-de]quinoxalin-2(3H)-one, 6b,7,8,9,10,10a-hexahydro-, (6bR,10aS) are also under intense scrutiny. Factors such as oral bioavailability, metabolic stability, and route of excretion are critical determinants of a drug's clinical success. Preclinical studies using animal models have provided valuable data on these parameters, helping to predict human pharmacokinetic behavior.
In conclusion, 1H-Pyrido[3',4':4,5]pyrrolo[1,2,3-de]quinoxalin-2(3H)-one, 6b,7,8,9,10,10a-hexahydro-, (6bR,10aS) exemplifies how structurally intricate molecules can serve as powerful tools in chemical biology and drug discovery. Its unique scaffold,$$ stereochemistry,$$and potential biological activities make it a compelling subject for further research.$$ As our understanding$$of$$ molecular recognition$$and$$biological pathways$$advances,$$ compounds$$like$$this$$will$$continue$$to$$inform$$the$$development$$of$$novel$$therapeutics.$$
2117619-05-1 (1H-Pyrido[3',4':4,5]pyrrolo[1,2,3-de]quinoxalin-2(3H)-one, 6b,7,8,9,10,10a-hexahydro-, (6bR,10aS)-) Related Products
- 2092564-18-4(6-(2-Methoxybenzyl)pyrimidin-4-ol)
- 1261674-23-0(2,3'-Dichloro-2'-iodopropiophenone)
- 2229258-12-0(1,1,1-trifluoro-3-2-(propan-2-yl)-1,3-thiazol-5-ylpropan-2-ol)
- 459-64-3(4-Methoxybenzenediazonium tetrafluoroborate)
- 195372-57-7(N-(4-Bromo-2-chlorophenyl)-2-chloroacetamide)
- 88807-02-7(trans-2-azidocyclopentan-1-ol)
- 2248334-36-1(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 3-(3-oxo-3,4-dihydro-2H-1,4-benzothiazin-4-yl)propanoate)
- 2228340-14-3(tert-butyl N-4-(azetidin-3-yloxy)-2-hydroxyphenylcarbamate)
- 1097093-65-6(2-(1H-Imidazol-1-yl)quinoline-4-carboxylic acid)
- 1780719-17-6(1-(3,3-difluorobutyl)piperazine)




